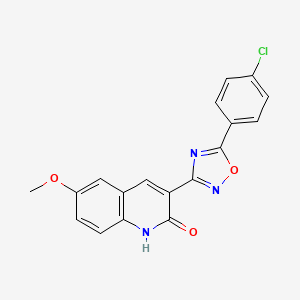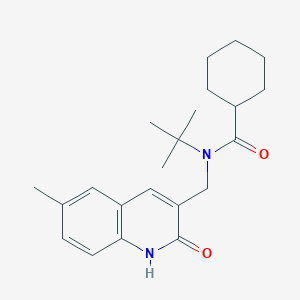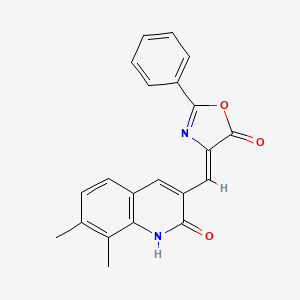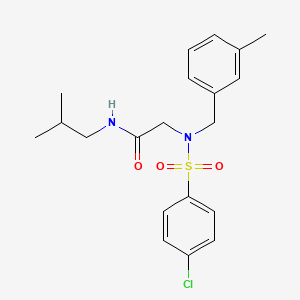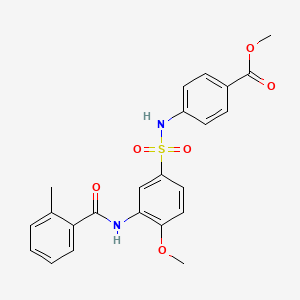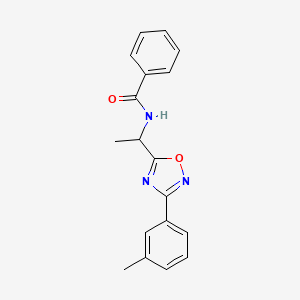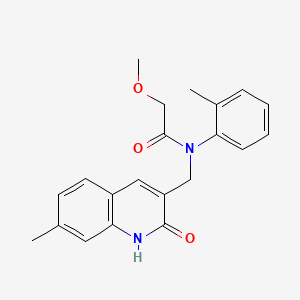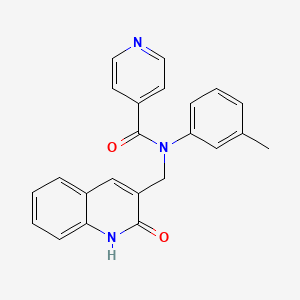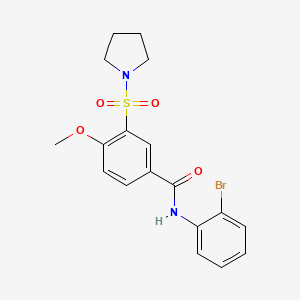
N-(3-bromophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide, also known as BIPPS, is a chemical compound that has been extensively studied for its potential therapeutic applications. BIPPS is a small molecule that has been shown to have anti-inflammatory and anti-cancer properties. In
Wirkmechanismus
N-(3-bromophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide inhibits the activation of NF-κB by blocking the phosphorylation of IκBα, a protein that regulates the activity of NF-κB. This results in a decrease in the production of inflammatory cytokines such as TNF-α and IL-6. This compound induces apoptosis in cancer cells by activating the caspase cascade, a series of proteases that play a key role in programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. In animal models, this compound has been shown to reduce inflammation and tumor growth. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-bromophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide is a small molecule that is relatively easy to synthesize and purify. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, this compound has not been extensively studied in clinical trials, so its safety and efficacy in humans are not well established.
Zukünftige Richtungen
There are several areas of future research for N-(3-bromophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide. One area of interest is the development of more potent and selective analogs of this compound. Another area of interest is the investigation of this compound in combination with other drugs for the treatment of cancer and other diseases. Finally, more research is needed to establish the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of N-(3-bromophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide involves the reaction of 3-bromophenylboronic acid, 4-methoxy-3-nitrobenzenesulfonyl chloride, and pyrrolidine in the presence of a palladium catalyst. The resulting product is then reduced to yield this compound. The synthesis of this compound has been optimized to increase yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(3-bromophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. This compound has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. In addition, this compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(2-bromophenyl)-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O4S/c1-25-16-9-8-13(18(22)20-15-7-3-2-6-14(15)19)12-17(16)26(23,24)21-10-4-5-11-21/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIRFNIKAYRXHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2Br)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


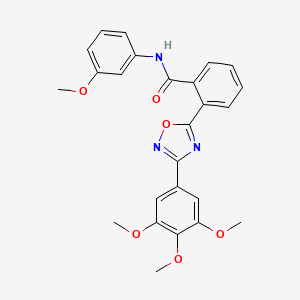
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7708132.png)
